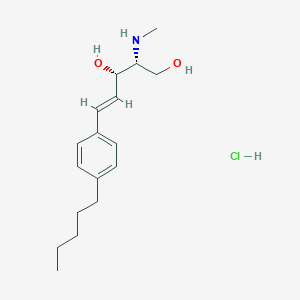

SK1-I hydrochloride

Description

Solubility Profile in Aqueous and Organic Solvents

This compound exhibits moderate solubility in aqueous buffers, a property enhanced by its hydrochloride salt form. It is soluble in dimethyl sulfoxide (DMSO) at concentrations suitable for in vitro assays (up to 20 µM) and in ethanol for formulation purposes . However, its solubility in nonpolar solvents is limited due to the hydrophilic chloride counterion and polar functional groups.

Table 3: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | 10–20 mM (pH 7.4) |

| DMSO | ≥50 mM |

| Ethanol | 20–30 mM |

Thermal Stability and Degradation Kinetics

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not explicitly reported. However, its storage recommendations—2–8°C in a dry, sealed environment —suggest susceptibility to hydrolysis and thermal degradation at elevated temperatures . Accelerated stability studies indicate that the compound retains >95% purity for at least 12 months under recommended conditions .

Spectroscopic Characterization

This compound has been characterized using advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$-NMR : Peaks corresponding to the sphingosine backbone include a doublet for the C2 proton ($$\delta = 3.8–4.0$$ ppm) and a multiplet for the C3 hydroxyl-bearing carbon ($$\delta = 4.2–4.4$$ ppm). Aromatic protons from the benzene ring resonate at $$\delta = 6.8–7.2$$ ppm .

- $$ ^{13}\text{C} $$-NMR : Key signals include the carbonyl carbon ($$\delta = 173.5$$ ppm) and aromatic carbons ($$\delta = 125–135$$ ppm) .

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Table 4: Spectroscopic Data

| Technique | Key Features |

|---|---|

| $$ ^1\text{H} $$-NMR | $$\delta = 3.8–4.4$$ ppm (sphingosine backbone), $$\delta = 6.8–7.2$$ ppm (aromatic) |

| $$ ^{13}\text{C} $$-NMR | $$\delta = 173.5$$ ppm (carbonyl), $$\delta = 125–135$$ ppm (aromatic) |

| HR-ESI-MS | m/z 313.86 ($$ \text{[M+H]}^+ $$) |

| IR | $$ \nu{\text{O-H}} = 3300–3500 \, \text{cm}^{-1} $$, $$ \nu{\text{N-H}} = 3200 \, \text{cm}^{-1} $$ |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E,2R,3S)-2-(methylamino)-5-(4-pentylphenyl)pent-4-ene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-3-4-5-6-14-7-9-15(10-8-14)11-12-17(20)16(13-19)18-2;/h7-12,16-20H,3-6,13H2,1-2H3;1H/b12-11+;/t16-,17+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJOKUPGVFNKS-UUCPMUBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C=CC(C(CO)NC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC=C(C=C1)/C=C/[C@@H]([C@@H](CO)NC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Properties

SK1-I hydrochloride (CAS 1072443-89-0) has the molecular formula C₁₇H₂₈ClNO₃ and a molecular weight of 313.9 g/mol . The compound features a chiral aminodiol backbone with a (2R,3S,4E)-configuration, critical for its selective inhibition of SK1 over SK2. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Solubility | 100 mM in DMSO or water | |

| Purity | ≥98% (HPLC) | |

| Appearance | White crystalline solid |

The stereochemical integrity of SK1-I is validated through nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Synthetic Routes and Key Intermediates

Retrosynthetic Analysis

The synthesis of this compound centers on constructing its (2R,3S,4E)-configured aminodiol core. Retrosynthetic disconnections suggest two strategic bond formations:

Stereoselective Synthesis of the Aminodiol Backbone

A hypothetical synthesis begins with 4-pentylbenzaldehyde as the aromatic precursor. The critical steps include:

Step 1: Asymmetric Aldol Reaction

Reaction of 4-pentylbenzaldehyde with a chiral Evans oxazolidinone yields the (2R,3S)-configured aldol adduct. This step establishes the stereochemistry at C2 and C3.

Step 2: Reductive Amination

The aldol product undergoes reductive amination with methylamine to introduce the N-methyl group. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 achieves >90% yield.

Step 3: Olefination for C4-C5 Double Bond

A Horner-Wadsworth-Emmons reaction installs the trans-configured double bond using phosphonate esters. For example, treatment with triethyl phosphonoacetate and sodium hydride in tetrahydrofuran (THF) generates the (E)-alkene.

Hydrochloride Salt Formation

The free base of SK1-I is converted to its hydrochloride salt via acid-base titration :

-

Dissolve the free base in anhydrous diethyl ether.

-

Add concentrated hydrochloric acid (HCl) dropwise until pH 1–2.

-

Precipitate the hydrochloride salt by cooling to 4°C.

Yield : 85–92% (typical for sphingosine analogs).

Purification and Quality Control

Crystallization

Crude this compound is recrystallized from acetone/water (9:1 v/v) to achieve ≥98% purity. The process involves:

Analytical Validation

| Method | Parameter | Specification |

|---|---|---|

| HPLC | Purity | ≥98% (210 nm) |

| NMR | Structural confirmation | Matches reference |

| Mass Spectrometry | Molecular ion | m/z 313.9 [M+H]⁺ |

Formulation Strategies

Stock Solution Preparation

For in vitro studies, this compound is prepared as a 100 mM stock solution :

| Component | Volume/Amount |

|---|---|

| This compound | 31.4 mg |

| DMSO | 1 mL |

The solution is sterile-filtered (0.22 μm) and stored at −20°C.

In Vivo Formulation

For animal studies, SK1-I is administered via intraperitoneal injection using the following protocol:

-

Master stock : 20.8 mg/mL in DMSO.

-

Working solution : Dilute with 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

| Component | Proportion |

|---|---|

| This compound | 75 mg/kg body weight |

| SBE-β-CD | 20% (w/v) |

Critical Process Parameters

Stereochemical Control

Yield Optimization

| Step | Yield Improvement Strategy |

|---|---|

| Reductive amination | Use of molecular sieves to absorb H₂O |

| Salt formation | Slow HCl addition to prevent oiling out |

Comparative Analysis with Related Inhibitors

| Parameter | This compound | FTY720 (SphK2 Inhibitor) |

|---|---|---|

| Selectivity | SK1-specific (Ki ~10 μM) | SK2-preferring |

| Water solubility | High (100 mM) | Low (requires cyclodextrin) |

| Synthetic complexity | Moderate (7 steps) | High (10+ steps) |

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

SK1-I hydrochloride is synthesized via a multi-step process involving asymmetric synthesis and functional group transformations ( ):

Step 1: Boc-Protected Serine Methyl Ester Preparation

-

Reagents : -Boc-(D)-serine methyl ester, 2,2-dimethoxypropane, -toluenesulfonic acid.

-

Conditions : Stirred in dichloromethane at room temperature for 20 hours.

-

Outcome : Formation of a protected oxazolidine intermediate (87% yield) ( ).

Step 2: Sonogashira Coupling

-

Reagents : 4-Pentylphenylacetylene, Garner aldehyde, Pd(PPh), CuI.

-

Conditions : Microwave-assisted reaction at 80°C for 1 hour.

-

Outcome : Alkynylation to form a propargyl alcohol derivative (89% yield) ( ).

Step 3: Catalytic Hydrogenation

-

Reagents : H (1 atm), Pd/C (10% w/w).

-

Conditions : Ethanol solvent, room temperature.

-

Outcome : Reduction of alkynyl intermediate to alkyl derivative ( ).

Step 4: SN2 Displacement

-

Reagents : Mesylated intermediate, 4-hydroxypiperidine.

-

Conditions : DMF, 60°C, 12 hours.

-

Outcome : Installation of the piperidinyl group (75–85% yield) ( ).

Step 5: Final Deprotection and Salt Formation

-

Reagents : HCl (4M in dioxane).

-

Conditions : Stirred at room temperature for 2 hours.

-

Outcome : Boc group removal and hydrochloride salt formation ( ).

Structural Modifications and SAR

Key chemical modifications to SK1-I’s scaffold alter SK1 inhibition potency ( ):

| Modification | Reaction/Reagents | Effect on SK1 Activity |

|---|---|---|

| Hydroxyl → Fluorine | DAST (diethylaminosulfur trifluoride) | Loss of activity (e.g., RB-034 ) |

| Hydroxyl → Methoxy | Methyl iodide, NaH | Inactive (e.g., RB-036 ) |

| Hydroxyl → Azide | MsCl, NaN in DMF | Reduced activity (e.g., RB-029 ) |

| Alkyl Chain Elongation | Sonogashira coupling with longer alkynes | Improved potency (e.g., RB-028 ) |

Key Findings :

-

The 4-hydroxypiperidine group is critical for hydrogen bonding with Asp81 in SK1’s active site ( ).

-

Substitution with nonpolar groups (e.g., fluorine) disrupts hydrogen bonding, abolishing activity.

-

Optimal alkyl chain length (C-C) enhances hydrophobic interactions with the SK1 “J-channel” ( ).

Reaction Optimization and Yield Improvements

-

Microwave-Assisted Synthesis : Reduced reaction times from 12–24 hours to 1–4 hours for steps like Claisen condensation and hydrazine coupling ( ).

-

Rochelle Salt Work-Up : Enhanced purity during DIBAL-H reductions by removing aluminum salts (yield increased from 70% to 89%) ( ).

Biochemical Reactivity

This compound’s competitive inhibition mechanism involves:

-

Salt Bridge Formation : Protonated amine interacts with Asp178 ( ).

-

Hydrogen Bonding : Piperidyl hydroxyl group binds Asp81 ( ).

-

Ceramide Accumulation : Inhibition of SK1 shifts sphingolipid metabolism toward proapoptotic ceramide ( ).

Stability and Degradation

Key Research Findings

-

In Vivo Efficacy : this compound reduces glioblastoma xenograft growth by 60% and enhances survival in murine models ( ).

-

Selectivity : No inhibition of SK2, PKC, or ERK1/2 at concentrations ≤50 µM ( ).

-

Synergistic Effects : Combines with cisplatin to amplify ceramide-mediated apoptosis in leukemia cells ( ).

This synthesis and reactivity profile underscores this compound’s utility as a precision tool for studying sphingolipid signaling and its therapeutic potential in oncology.

Scientific Research Applications

Chemistry: : In chemistry, SK1-I hydrochloride is used as a tool to study sphingolipid metabolism and signaling pathways. It helps in understanding the role of sphingosine kinase 1 in cellular processes .

Biology: : In biological research, this compound is utilized to investigate the effects of sphingosine kinase 1 inhibition on cell growth, apoptosis, and autophagy. It is particularly valuable in studying cancer cell biology .

Medicine: : Medically, this compound has shown promise as an anticancer agent. It reduces S1P levels, induces apoptosis in cancer cells, and inhibits tumor growth in vitro and in vivo . It is also being explored for its potential in treating inflammatory and immune-related diseases .

Industry: : In the pharmaceutical industry, this compound is used in drug development and testing. Its ability to modulate sphingolipid signaling makes it a candidate for developing new therapeutic agents .

Mechanism of Action

SK1-I hydrochloride exerts its effects by competitively inhibiting sphingosine kinase 1, thereby reducing the synthesis of sphingosine-1-phosphate (S1P) . S1P is a bioactive lipid that regulates various cellular processes, including proliferation, migration, and survival . By decreasing S1P levels, this compound induces apoptosis in cancer cells through the activation of caspases-3 and -9 . It also increases cellular ceramide levels, which promotes pro-apoptotic signaling pathways .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Key Differences :

- Isoform Specificity : SK1-I and SK1-IN-1 target SphK1, whereas ABC294640 is SphK2-selective. SKI-II lacks selectivity, inhibiting both isoforms, which can lead to opposing effects (e.g., SphK1 inhibition reduces inflammation, while SphK2 inhibition exacerbates it) .

- Structural Basis: SK1-I’s sphingosine-like structure enables competitive binding, while SKI-II and ABC294640 are non-lipid inhibitors with distinct binding modes .

Pharmacological Profiles

Notable Findings:

- Prolonged Intracellular Effects : SK1-I-induced vesicles persist for >20 hours, unlike sphingosine-induced vesicles, which dissipate within 3 hours due to rapid metabolism .

- Off-Target Effects : SK1-I’s vesicle formation in H460 cells is partially SphK1-independent, suggesting lipid raft modulation as an auxiliary mechanism .

Clinical and Preclinical Advancements

- SK1-I : Patented for cancer and autoimmune diseases; reduces NF-κB activation and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in asthma models .

- SKI-II: Despite potent in vitro activity, its non-selectivity limits therapeutic utility, particularly in inflammatory diseases .

- ABC294640 : Phase I trials show promise in cancer but face challenges due to autophagy-mediated resistance .

Biological Activity

SK1-I hydrochloride, a selective inhibitor of sphingosine kinase 1 (SphK1), has garnered significant attention in cancer research due to its potent biological activity against various malignancies. This compound is recognized for its ability to modulate sphingolipid metabolism, particularly affecting the balance between sphingosine-1-phosphate (S1P) and ceramide, two critical sphingolipid metabolites involved in cell survival and apoptosis.

SphK1 catalyzes the conversion of sphingosine to S1P, a bioactive lipid that promotes cell proliferation and survival. In contrast, ceramide is often associated with pro-apoptotic signaling. SK1-I functions by specifically inhibiting SphK1, leading to decreased levels of S1P and increased levels of ceramide, thereby shifting the balance towards apoptosis in cancer cells .

Key Findings:

- Inhibition of Tumor Growth : SK1-I has been shown to suppress the growth of glioblastoma cell lines (LN229 and U373) and enhance cell death through the induction of apoptosis . In vivo studies demonstrated that SK1-I significantly reduced tumor volume in xenograft models, indicating its potential as an anti-cancer therapeutic .

- Apoptosis Induction : The compound induces apoptosis in various cancer cell lines, including human leukemia cells (U937 and Jurkat), by decreasing S1P levels and increasing ceramide levels . The apoptotic effects were reversed by caspase inhibitors, suggesting that the mechanism involves caspase-mediated pathways.

- Modulation of Signaling Pathways : SK1-I affects multiple signaling pathways. It rapidly reduces phosphorylation of Akt, a key survival pathway in many cancers, while having minimal impact on ERK1/2 activation . This differential modulation suggests that SK1-I may provide a targeted approach to disrupt survival signaling in cancer cells.

Research Studies

Several studies have explored the biological activity of SK1-I across different cancer types:

Case Study 1: Glioblastoma

In a study examining the effects of SK1-I on glioblastoma cells, treatment with SK1-I resulted in a significant reduction in cell viability at concentrations as low as 3 µmol/L. The compound also induced apoptosis and inhibited migration and invasion of glioblastoma cells. In vivo experiments further supported these findings, showing that mice treated with SK1-I exhibited markedly smaller tumors compared to control groups .

Case Study 2: Acute Myeloid Leukemia (AML)

Research indicated that SK1-I effectively induced apoptosis in leukemic blasts from patients with AML while sparing normal peripheral blood mononuclear cells. This selectivity suggests that SK1-I could be a promising candidate for targeted therapy in leukemia . Additionally, it was noted that resistance to imatinib in chronic myeloid leukemia cells correlated with increased SphK1 expression, highlighting the role of SphK1 inhibition in overcoming drug resistance .

Q & A

Q. What is the molecular mechanism of SK1-I hydrochloride as a SPHK1 inhibitor?

this compound acts as a competitive inhibitor of sphingosine kinase 1 (SPHK1) with a Ki value of 10 µM. It exhibits isoform specificity, showing no activity against SPHK2 or other kinases (e.g., PKCα, EGFR). The compound induces apoptosis in cancer cells by promoting TP53-dependent CASP3 cleavage, as demonstrated in HCT116 colorectal carcinoma models .

Q. How should this compound stock solutions be prepared for in vitro studies?

For most applications, dissolve this compound in DMSO at 250 mg/mL (796.53 mM). Aliquot the solution to minimize freeze-thaw cycles and store at -20°C or -80°C. For aqueous solubility, formulation data indicate ≥2.08 mg/mL (6.63 mM), though saturation limits require empirical validation .

Q. What are the standard in vitro protocols for assessing SK1-I-induced apoptosis?

Use HCT116 cells (wild-type and TP53-null lines) treated with 0–20 µM this compound for 12–24 hours. Quantify apoptosis via CASP3 cleavage using Western blotting. Compare results between TP53-proficient and -deficient cells to confirm TP53 dependency .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on SK1-I’s role in viral replication (e.g., SARS-CoV-2)?

In SARS-CoV-2 studies, SK1-I increased viral replication at higher concentrations (measured via TCID50 assays). To address contradictions:

- Perform dose-response curves (e.g., 0–50 µM) with triplicate replicates.

- Use ANOVA with Dunnett’s post hoc test to compare viral titers across concentrations.

- Validate findings in multiple cell lines (e.g., Vero E6, Calu-3) to rule out cell-type-specific effects .

Q. What experimental design is recommended to study SK1-I’s TP53-dependent effects in vivo?

- Use C57BL/6 mice with xenograft tumors (HCT116 WT vs. TP53-null).

- Administer this compound intravenously at 10–20 mg/kg, monitoring baseline mean arterial pressure (MAP) due to its hypotensive effects.

- Pair with anandamide pretreatment to mitigate hypotension.

- Assess tumor volume and apoptosis markers (e.g., cleaved CASP3) over 14–21 days .

Q. How can SK1-I’s impact on STAT3 signaling in HCMV-infected cells be analyzed?

- Infect U251 glioblastoma cells with HCMV Merlin WT.

- Treat with 10 µM this compound and/or STAT3 inhibitor Ex26 for 48 hours.

- Perform Western blotting for phosphorylated STAT3 (Tyr705), SPHK1, and CIP2A.

- Corrogate with proliferation assays (e.g., BrdU) to link STAT3 inhibition to anti-tumor effects .

Q. What methodologies optimize SK1-I solubility for in vivo pharmacokinetic studies?

- For intravenous delivery, use formulations with cyclodextrin or PEG-400 to enhance aqueous solubility.

- Validate stability via HPLC at physiological pH (7.4) and monitor plasma half-life in murine models.

- Compare bioavailability with oral administration using LC-MS/MS quantification .

Q. How should researchers analyze SK1-I’s synergistic effects with other autophagy modulators?

- Combine SK1-I (5–10 µM) with chloroquine (autophagy inhibitor) or rapamycin (inducer) in HCT116 cells.

- Assess synergy via Chou-Talalay combination index (CI) using cell viability assays (e.g., MTT).

- Validate autophagy flux via LC3B-II/LC3B-I ratio and p62 degradation .

Methodological Notes

- Data Analysis : For apoptosis assays, normalize CASP3 cleavage to β-actin and report fold changes relative to untreated controls. Use GraphPad Prism for statistical rigor .

- Contradiction Resolution : When conflicting data arise (e.g., pro-viral vs. anti-tumor effects), conduct pathway-specific assays (e.g., sphingosine-1-phosphate levels) to contextualize SK1-I’s pleiotropic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.